An In-depth Technical Guide to Raloxifene 4'-Glucuronide: Chemical Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Raloxifene 4'-Glucuronide: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily utilized for the prevention and treatment of osteoporosis in postmenopausal women. Its therapeutic efficacy is intrinsically linked to its metabolism, which predominantly occurs via glucuronidation. This technical guide provides a comprehensive overview of Raloxifene 4'-glucuronide, a major metabolite of Raloxifene. The document details its chemical structure, physicochemical properties, and the signaling pathways it influences. Furthermore, it outlines key experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Physicochemical Properties
Raloxifene 4'-glucuronide is formed by the enzymatic conjugation of a glucuronic acid moiety to the 4'-hydroxyl group of the raloxifene molecule. This metabolic transformation significantly alters the physicochemical properties of the parent compound, impacting its solubility, and pharmacokinetic profile.
Chemical Structure
The chemical structure of Raloxifene 4'-glucuronide is presented below:
IUPAC Name: 4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl β-D-glucopyranosiduronic acid[1]
Chemical Formula: C₃₄H₃₅NO₁₀S[1][2]
SMILES: C1CCN(CC1)CCOc2ccc(cc2)C(=O)c3c4ccc(cc4sc3-c5ccc(cc5)O[C@H]6--INVALID-LINK--O)O6)O)O">C@@HO)O[2]
InChI: InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1[2]
Physicochemical Data
A summary of the key physicochemical properties of Raloxifene 4'-glucuronide is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 649.71 g/mol | [2] |
| CAS Number | 182507-22-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [1] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Biological Activity and Signaling Pathways
Raloxifene and its metabolites, including Raloxifene 4'-glucuronide, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[3] The tissue-specific effects of SERMs are a result of differential receptor conformation upon ligand binding, leading to the recruitment of distinct co-regulatory proteins and subsequent modulation of gene expression. Raloxifene 4'-glucuronide has been shown to bind to the estrogen receptor, albeit with a lower affinity than the parent compound, with a reported IC50 value of 370 nM.[1][4]
Raloxifene's mechanism of action involves two primary signaling pathways:
-
Classical Estrogen Response Element (ERE)-Dependent Pathway: In this pathway, the Raloxifene-ER complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[5]
-
ERE-Independent (Tethering) Pathway: Raloxifene-bound ER can also modulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 (Activator Protein-1), which are already bound to their respective DNA response elements.[6][7] This interaction, often referred to as "tethering," can lead to either agonistic or antagonistic effects depending on the cellular context.[6][7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of Raloxifene 4'-glucuronide, crucial for researchers investigating its pharmacological properties.
Synthesis of Raloxifene 4'-Glucuronide
Objective: To synthesize Raloxifene 4'-glucuronide from Raloxifene using a recombinant human UGT enzyme.
Materials:
-
Raloxifene hydrochloride
-
Recombinant human UGT1A8 or UGT1A10 enzyme preparation (e.g., microsomes from baculovirus-infected insect cells)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Recombinant UGT enzyme (final concentration to be optimized, e.g., 0.1-0.5 mg/mL microsomal protein)
-
Alamethicin (50 µg/mg protein) to activate the enzyme.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add Raloxifene (dissolved in a minimal amount of DMSO or methanol, final concentration typically in the low micromolar range, e.g., 10-50 µM) to the pre-incubated mixture.
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-120 minutes). The optimal incubation time should be determined empirically.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 0.1%).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.
-
Purification (Optional): For obtaining a purified sample of Raloxifene 4'-glucuronide, the reaction mixture can be scaled up, and the product can be purified using preparative reverse-phase HPLC.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of Raloxifene 4'-glucuronide in biological matrices and for monitoring its formation in in vitro assays. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Objective: To quantify Raloxifene 4'-glucuronide in a given sample using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18) is commonly used.[12]
-
Mobile Phase: A gradient elution using a two-solvent system is typical:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: The specific gradient will depend on the column dimensions and HPLC system but generally involves a gradual increase in the percentage of Solvent B to elute the analyte.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[13]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for Raloxifene 4'-glucuronide and an internal standard (e.g., a deuterated analog) are monitored.
-
The precursor ion ([M+H]⁺) for Raloxifene 4'-glucuronide is m/z 650.
-
A common product ion for fragmentation is m/z 474, corresponding to the aglycone (Raloxifene).
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Sample Preparation:
-
Plasma/Urine Samples: Solid-phase extraction (SPE) or protein precipitation followed by centrifugation is typically employed to remove proteins and other interfering substances.[13][14]
-
In Vitro Samples: As described in the synthesis protocol, protein precipitation with acetonitrile is usually sufficient.
Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological interactions of Raloxifene 4'-glucuronide. The summarized data in tabular format, along with the detailed experimental protocols for its synthesis and analysis, offer a practical resource for researchers. The visualization of the key signaling pathways provides a clear conceptual framework for understanding its mechanism of action. A thorough understanding of this major metabolite is crucial for a complete picture of the pharmacology of Raloxifene and for the development of future SERMs with improved therapeutic profiles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
